4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
Description
4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a coumarin derivative featuring a benzofuran substituent at the 4-position and a methoxy group at the 7-position of the chromen-2-one core. The benzofuran moiety enhances structural diversity and may influence electronic properties, solubility, and binding interactions in biological systems .
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-20-12-6-7-13-14(10-18(19)22-17(13)9-12)16-8-11-4-2-3-5-15(11)21-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJZIPHIHDWKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may employ microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-donating groups. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences in Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The methoxy group (OCH₃) at C7 is electron-donating, enhancing fluorescence and stability . In contrast, halogenated derivatives (e.g., CH₂Cl, CH₂Br) introduce electron-withdrawing effects, altering reactivity and making them suitable as synthetic intermediates .
- Fluorine substitution (C5 on benzofuran in ) increases metabolic stability and bioavailability in drug discovery contexts.
Biological Activity :
- Schiff base hybrids (e.g., 13c–13f in ) with extended aromatic systems show acetylcholinesterase inhibition (IC₅₀ values < 10 µM), highlighting the role of substituent bulk in enzyme interactions.
- Carbonic anhydrase inhibitors (e.g., 2a–2b in ) rely on hydrolyzed coumarin products for binding, suggesting that methoxy positioning influences hydrolysis rates and target affinity.
Synthetic Routes :
Biological Activity
4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a chromenone backbone, which is pivotal in determining its biological activities. The structural characteristics contribute to its solubility and interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been observed to reduce the viability of A549 lung cancer cells significantly.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induces apoptosis and inhibits proliferation |
| MCF-7 (Breast) | 20 | Modulates cell cycle progression |
| HeLa (Cervical) | 18 | Triggers caspase activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. It has been tested against multidrug-resistant strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | >64 µg/mL |
| Klebsiella pneumoniae | >64 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell signaling pathways, leading to the modulation of gene expression. In anticancer studies, it has been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
Antimicrobial Efficacy Study
Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound was tested in vitro against clinical isolates of Staphylococcus aureus and showed promising results, particularly in inhibiting biofilm formation.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzofuran derivatives such as psoralen and angelicin.
Table 3: Comparison of Benzofuran Derivatives
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Psoralen | Furanocoumarin structure | Antimicrobial, Anticancer |
| Angelicin | Benzofuran derivative | Antimicrobial, Anticancer |
| This compound | Benzofuran + Chromenone backbone | Antimicrobial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
